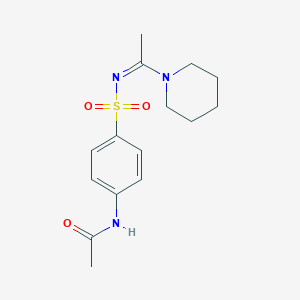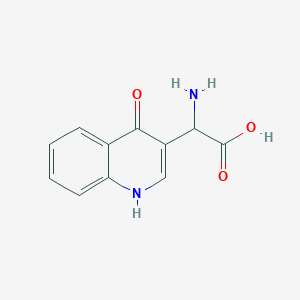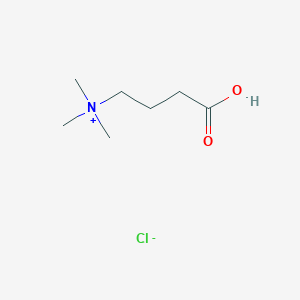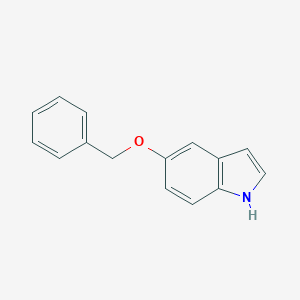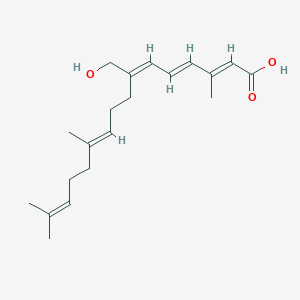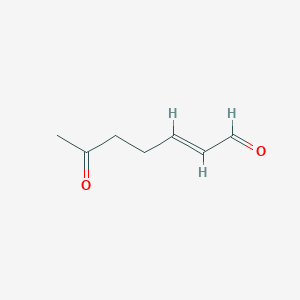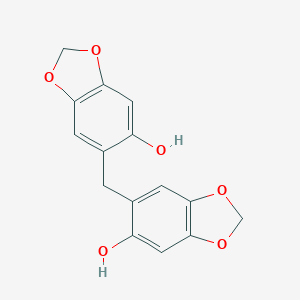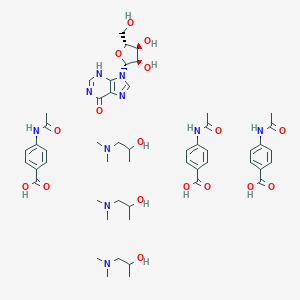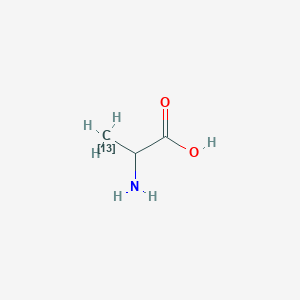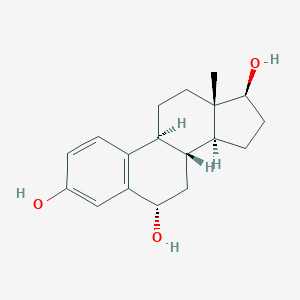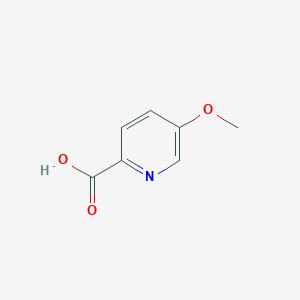
5-Methoxypyridine-2-carboxylic acid
Descripción general
Descripción
5-Methoxypyridine-2-carboxylic acid is a chemical compound that is part of a broader class of pyridine carboxylic acids. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss several related compounds and their synthesis, properties, and applications, which can provide insights into the characteristics and potential uses of 5-methoxypyridine-2-carboxylic acid.
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 5-hydroxypyrazine-2-carboxylic acid through biotransformation is detailed, indicating the potential for biological methods in synthesizing related compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, showcasing a method that could potentially be adapted for the synthesis of 5-methoxypyridine-2-carboxylic acid . The synthesis of 5-methoxyindole-2-carboxylic acid and its metal complexes also provides relevant information on the synthetic approaches that could be applied to similar compounds .
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids and their derivatives is crucial for understanding their reactivity and properties. The structure of metal complexes with 3-hydroxypyridine-2-carboxylic acid has been elucidated using various spectroscopic techniques, which could be analogous to the structural analysis of 5-methoxypyridine-2-carboxylic acid complexes . The study of 5-methoxyindole-2-carboxylic acid and its Zn(II) complex provides insights into the vibrational spectroscopic characteristics of methoxy-substituted pyridine carboxylic acids .
Chemical Reactions Analysis
The reactivity of pyridine carboxylic acids is highlighted in several papers. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid demonstrates the potential for enzymatic reactions involving these compounds . The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of chemical reactions, including regioselective substitution and bromination, which are relevant to understanding the chemical behavior of 5-methoxypyridine-2-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure. The study of 5-methoxyindole-2-carboxylic acid's inhibition of respiration and potassium ion transport in Haloferax volcanii suggests that methoxy-substituted pyridine carboxylic acids can have significant biological effects . The novel squaric acid derivative based on 5-amino-2-methoxypyridine demonstrates the potential for non-linear optical (NLO) applications, indicating that 5-methoxypyridine-2-carboxylic acid derivatives could also have material science applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Methoxypyridine-2-carboxylic acid is involved in various synthesis processes. For instance, it plays a role in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a molecule with potential receptor antagonist properties (Hirokawa, Horikawa, & Kato, 2000). Another research highlighted its application in synthesizing 5-substituted 1-(beta-D-ribofuranosyl)pyridine-2-ones, which showed anti-inflammatory activity (Miyai, Tolman, Robins, & Cheng, 1978).
Bioconversion and Biomedical Applications
5-Methoxypyridine-2-carboxylic acid also finds application in bioconversion processes. A study demonstrated its production through whole-cell biotransformation, showcasing its utility as a building block for synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997). Additionally, its derivatives have been studied for their antibacterial activity, indicating its relevance in the development of novel antibacterial agents (Hansen et al., 2005).
Applications in Polymer Science and Material Chemistry
The compound is also significant in polymer science. For example, its use in the ring-opening polymerization of O-carboxyanhydride monomers derived from L-malic acid has been reported, highlighting its role in producing biodegradable polymers (Pounder et al., 2011).
Potential in Diabetes Research
5-Methoxypyridine-2-carboxylic acid has also been explored as a potential antidiabetic agent. Although its effectiveness in this area has been debated, it has been suggested for reevaluation in various rodent models of diabetes (Yan, 2018).
Propiedades
IUPAC Name |
5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUGKJFOOZLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474746 | |
| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridine-2-carboxylic acid | |
CAS RN |
29082-92-6 | |
| Record name | 5-Methoxypicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
